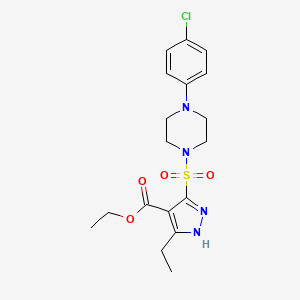
ethyl 5-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole rings are known to undergo a variety of reactions, including reactions with electrophiles at the carbon between the two nitrogen atoms. Piperazine rings can also undergo reactions with electrophiles at the nitrogen atoms .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research indicates that derivatives of the mentioned compound have shown significant antibacterial and antifungal activity. For instance, novel carbazole derivatives exhibited notable antibacterial and antifungal effectiveness, hinting at the potential of these compounds to serve as bases for developing new antimicrobial agents (Sharma, Kumar, & Pathak, 2014). Similar antimicrobial activities were observed in other studies, reinforcing the potential of these compounds in antimicrobial drug development (Abbavaram & Reddyvari, 2013).
Potential in Treating Alzheimer’s Disease
Compounds derived from the mentioned chemical structure have been synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the ability to inhibit enzymes like acetylcholinesterase, which is a target for Alzheimer’s disease treatment (Rehman et al., 2018).
Anticancer Properties
Certain derivatives have been identified with higher anticancer activity than standard drugs such as doxorubicin, pointing towards their potential use in cancer therapy. This is particularly relevant in the search for new therapeutic options for various cancer types (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiglaucoma Activity
Research into pyrazole carboxylic acid derivatives of sulfonamide has shown that these compounds inhibit carbonic anhydrase isoenzymes, which play a role in the development of glaucoma. This suggests a potential application in designing drugs to treat glaucoma, a significant cause of blindness worldwide (Kasımoğulları et al., 2010).
Drug Synthesis and Pharmacokinetics
The compound and its derivatives have also been utilized in the synthesis of various heterocyclic compounds, potentially offering a wide range of pharmacological activities. Studies have also explored the pharmacokinetics of related compounds, providing insights into their metabolism, bioavailability, and the impact of different drug formulations on systemic exposure (Watson, Davis, & Jones, 2011).
Propriétés
IUPAC Name |
ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O4S/c1-3-15-16(18(24)27-4-2)17(21-20-15)28(25,26)23-11-9-22(10-12-23)14-7-5-13(19)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAJVSBKMWZBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2952830.png)

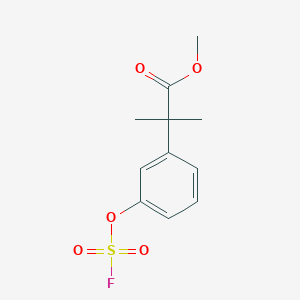
![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)
![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)
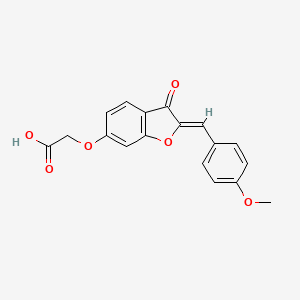
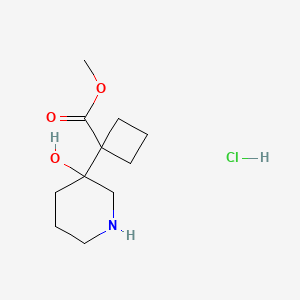



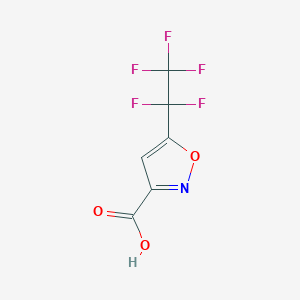
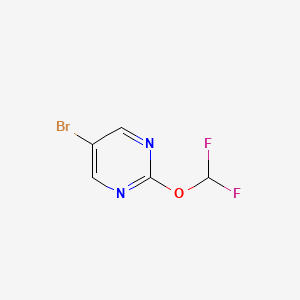
![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2952848.png)
